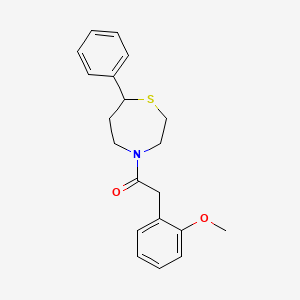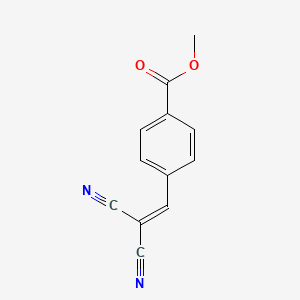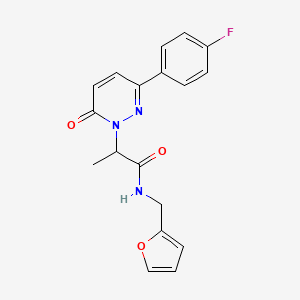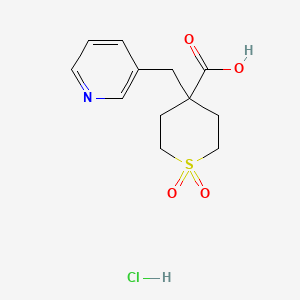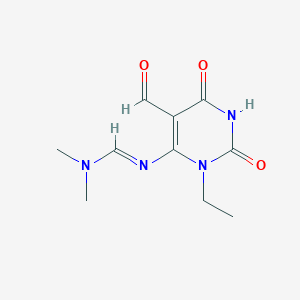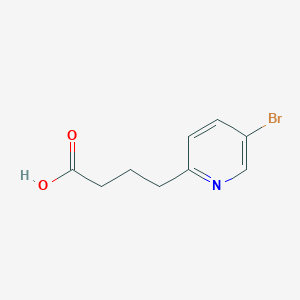
4-(5-Bromopyridin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromopyridin-2-yl)butanoic acid is an organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a bromopyridine moiety attached to a butanoic acid chain, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-yl)butanoic acid typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 5-bromopyridine. This reaction is usually carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Coupling Reaction: The 5-bromopyridine is then coupled with butanoic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, followed by purification processes such as distillation or crystallization to ensure the compound meets the required specifications for research and industrial use .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyridine ring or the butanoic acid chain.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(5-Bromopyridin-2-yl)butanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-2-yl)butanoic acid depends on its specific application. The bromopyridine moiety can participate in various chemical reactions, allowing the compound to modify its targets and exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloropyridin-2-yl)butanoic acid: Similar structure with a chlorine atom instead of bromine.
4-(5-Fluoropyridin-2-yl)butanoic acid: Similar structure with a fluorine atom instead of bromine.
4-(5-Iodopyridin-2-yl)butanoic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
4-(5-Bromopyridin-2-yl)butanoic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogen atoms may not. This makes it a valuable compound for certain synthetic and research applications .
Properties
IUPAC Name |
4-(5-bromopyridin-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJDAHCGZHDVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454928-83-6 |
Source


|
| Record name | 4-(5-bromopyridin-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
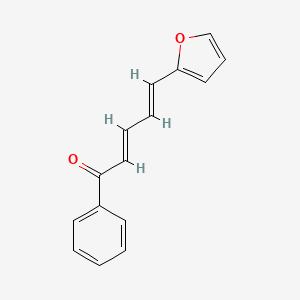
![racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B2804053.png)

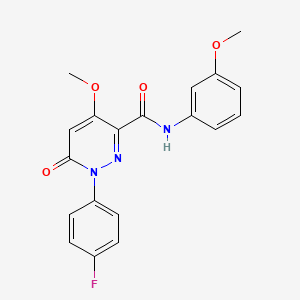
![[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine](/img/structure/B2804057.png)

![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide](/img/structure/B2804059.png)
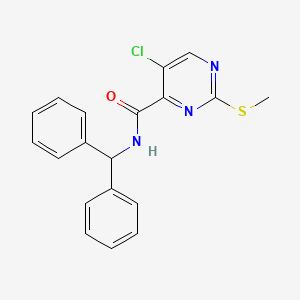
amine](/img/structure/B2804062.png)
